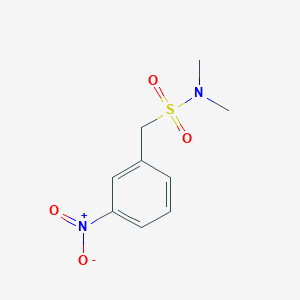![molecular formula C10H9N5O4 B7825164 [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)
[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a tetrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring is synthesized through a series of reactions involving aromatic substitution and cyclization.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cycloaddition reactions, often using azide and nitrile precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific molecular pathways.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]propionic acid
- [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]butyric acid
Uniqueness
Compared to similar compounds, [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is unique due to its specific acetic acid moiety, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.
Eigenschaften
IUPAC Name |
2-[5-(6-amino-1,3-benzodioxol-5-yl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c11-6-2-8-7(18-4-19-8)1-5(6)10-12-14-15(13-10)3-9(16)17/h1-2H,3-4,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSUAZCDTSYZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NN(N=N3)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B7825131.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)





![{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetic acid](/img/structure/B7825178.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B7825189.png)
